![molecular formula C8H15NO2 B6305621 rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95% CAS No. 2722514-29-4](/img/structure/B6305621.png)
rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol, 95% (hereafter referred to as rel-HHP) is a natural product that has been isolated from a variety of plants and fungi. It is a hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol with a 95% purity. Rel-HHP has been studied for its potential medicinal applications, including anti-inflammatory, antioxidant, and anti-cancer activities. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mecanismo De Acción
The mechanism of action of rel-HHP is not fully understood. However, it is believed that rel-HHP acts by modulating the activity of various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. In particular, rel-HHP has been shown to inhibit the activation of NF-κB, which is involved in the regulation of inflammation and apoptosis. In addition, rel-HHP has been shown to inhibit the activation of MAPK and PI3K/Akt pathways, which are involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
Rel-HHP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that rel-HHP has anti-inflammatory activity, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase. In addition, rel-HHP has been shown to have antioxidant activity, as evidenced by its ability to reduce the levels of reactive oxygen species and reduce oxidative damage. In vivo studies have shown that rel-HHP has anti-cancer activity, as evidenced by its ability to induce apoptosis and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Rel-HHP has several advantages for laboratory experiments. It is a natural product that is easily synthesized in a laboratory setting. In addition, rel-HHP has been studied for its potential medicinal applications, which makes it a useful tool for studying the biochemical and physiological effects of a compound. However, there are some limitations to using rel-HHP in laboratory experiments. For example, the mechanism of action of rel-HHP is not fully understood, which makes it difficult to predict the effects of the compound. In addition, the effects of rel-HHP may vary depending on the type of cell or tissue being studied.
Direcciones Futuras
For research include further investigation of the mechanism of action of rel-HHP and its effects on various cell types and tissues. In addition, further studies are needed to determine the optimal dose and administration route of rel-HHP for various therapeutic applications. Finally, further studies are needed to investigate the potential toxicity of rel-HHP and the potential for drug-drug interactions.
Métodos De Síntesis
Rel-HHP is a natural product isolated from a variety of plants and fungi, including the plant species Carum carvi, Lonicera japonica, and Foeniculum vulgare. The synthesis of rel-HHP involves a series of steps, starting with the oxidation of 3-hydroxy-2-methyl-3-pentanol to form 3-hydroxy-2-methyl-3-pentanone. This is followed by the condensation of 3-hydroxy-2-methyl-3-pentanone with formaldehyde to form rel-HHP. The synthesis of rel-HHP is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Rel-HHP has been studied for its potential medicinal applications. Its anti-inflammatory, antioxidant, and anti-cancer activities have been studied in vitro and in vivo. In vitro studies have shown that rel-HHP has anti-inflammatory activity, as evidenced by its ability to inhibit the production of pro-inflammatory cytokines and reduce the expression of inducible nitric oxide synthase. In vivo studies have shown that rel-HHP has antioxidant activity, as evidenced by its ability to reduce the levels of reactive oxygen species and reduce oxidative damage. In addition, rel-HHP has been shown to have anti-cancer activity, as evidenced by its ability to induce apoptosis and inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
[(3aR,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrol-3a-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-5-8-4-9-3-7(8)1-2-11-6-8/h7,9-10H,1-6H2/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJNRBOVZLXNDZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(C1CNC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@]2([C@H]1CNC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(3AR,7AS)-hexahydropyrano[3,4-C]pyrrol-3A(4H)-ylmethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





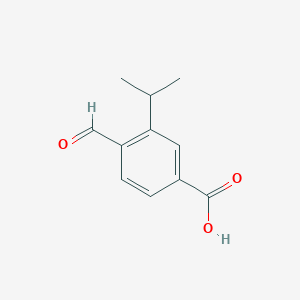
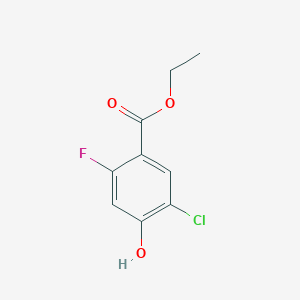
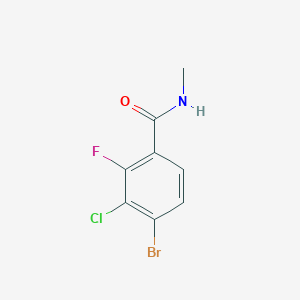
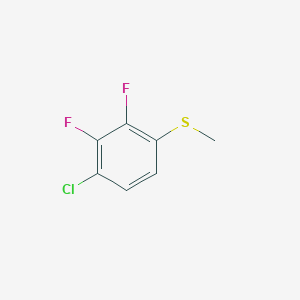
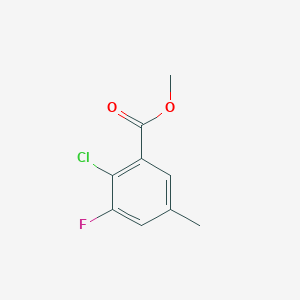

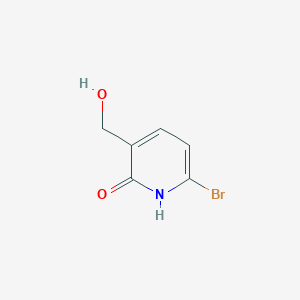
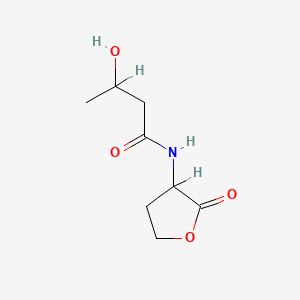
![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)
![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)